molecular formula C7H7Br B14690036 1-Bromocyclohepta-1,3,5-triene CAS No. 32743-67-2

1-Bromocyclohepta-1,3,5-triene

Cat. No.: B14690036
CAS No.: 32743-67-2
M. Wt: 171.03 g/mol
InChI Key: XTFBPCRZHBLPLC-UHFFFAOYSA-N
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Description

1-Bromocyclohepta-1,3,5-triene is an organic compound with a seven-membered ring structure containing three double bonds and a bromine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromocyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the bromination of cyclohepta-1,3,5-triene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromocyclohepta-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like hydroxide ions or amines in polar solvents.

    Addition Reactions: Hydrogen halides or other electrophiles in non-polar solvents.

    Oxidation Reactions: Oxidizing agents like peracids or ozone.

    Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst.

Major Products:

    Substitution: 7-Hydroxycyclohepta-1,3,5-triene.

    Addition: Dihalo derivatives.

    Oxidation: Epoxides.

    Reduction: Cycloheptane derivatives.

Mechanism of Action

The mechanism of action of 1-Bromocyclohepta-1,3,5-triene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bonds in the ring participate in addition reactions. The compound’s reactivity is influenced by the stability of the resulting carbocation intermediates and the aromatic nature of the cycloheptatriene ring .

Comparison with Similar Compounds

Uniqueness: 1-Bromocyclohepta-1,3,5-triene is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in various chemical transformations. Its ability to undergo both substitution and addition reactions distinguishes it from other similar compounds .

Properties

CAS No.

32743-67-2

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

IUPAC Name

1-bromocyclohepta-1,3,5-triene

InChI

InChI=1S/C7H7Br/c8-7-5-3-1-2-4-6-7/h1-5H,6H2

InChI Key

XTFBPCRZHBLPLC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC=C1Br

Origin of Product

United States

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